2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (hereafter referred to as Compound A) belongs to a class of 1,3,4-oxadiazole derivatives characterized by their bioisosteric properties. The 1,3,4-oxadiazole ring and thioacetamide moiety enable hydrogen bonding with biological targets, enhancing pharmacological activity . Such compounds are widely explored for antimicrobial, anticancer, and enzyme-inhibitory applications. This article compares Compound A with structurally related derivatives, focusing on structural modifications, synthetic pathways, and biological outcomes.
Properties
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-21-10-5-9(6-11(7-10)22-2)13-18-19-15(23-13)25-8-12(20)17-14-16-3-4-24-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKZLNKDDXYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139186 | |
| Record name | 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832108-48-2 | |
| Record name | 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832108-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The starting material, 3,5-dimethoxybenzoic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole ring.
Thioether formation: The oxadiazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoacetic acid, to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with thiazole-2-amine under suitable conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the thioether linkage, potentially leading to the formation of hydrazine derivatives or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives and thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, reducing inflammation in animal models, and inducing apoptosis in cancer cell lines.
Biological Studies: It is used as a probe to study the mechanisms of action of oxadiazole derivatives in biological systems.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor for the synthesis of other biologically active compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Substituent Effects :
- Heterocyclic Variations: Thiazole-2-yl in Compound A vs. benzothiazole in Compound 19: Smaller thiazole rings may reduce steric hindrance, favoring enzyme active-site penetration.
Key Observations :
- Higher yields (e.g., 72–85%) are achieved with ultrasound-assisted methods (Compounds 4b-4d) compared to conventional reflux .
Physicochemical and Binding Properties
Table 3: Physicochemical and Docking Data
Key Observations :
- Compound A ’s 3,5-dimethoxyphenyl group likely increases hydrophobicity compared to 3,4-dimethoxy analogs (), affecting membrane permeability .
- Docking studies (e.g., Compound 9c) suggest that triazole-thiazole hybrids adopt distinct binding modes compared to oxadiazole-thiazole systems like Compound A .
Biological Activity
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide , also known by its CAS number 838816-57-2, is a synthetic derivative that incorporates both oxadiazole and thiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 429.45 g/mol. The compound features a thiazole ring linked to an acetamide group and an oxadiazole ring substituted with a dimethoxyphenyl group.
Target Interactions
Compounds containing oxadiazole rings have been shown to interact with various biological targets. The mechanism of action typically involves:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways. For instance, they can inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium species .
- Receptor Modulation : The thiazole moiety can modulate receptor activity by binding to active or allosteric sites, influencing cellular signaling pathways.
Biochemical Pathways
The compound may affect several biochemical pathways depending on its specific targets. For example:
- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Antimicrobial Activity : The presence of the oxadiazole ring contributes to antimicrobial properties against bacteria and fungi by disrupting cell wall synthesis or function .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | Jurkat (human T-cell leukemia) | 1.61 ± 1.92 | |
| Compound C | U251 (human glioblastoma) | <10 |
These findings suggest that the compound may have potent anticancer effects, potentially surpassing established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial efficacy of similar oxadiazole derivatives has been extensively documented:
Case Studies
- Antitubercular Activity : A study by Dhumal et al. demonstrated the effectiveness of thiazole-containing compounds against Mycobacterium bovis, highlighting the role of the oxadiazole-thiazole combination in enhancing antitubercular efficacy .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that derivatives with similar structural motifs induced apoptosis through mitochondrial pathways, indicating a promising approach for developing new cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
